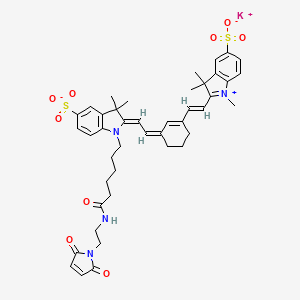
2-Methylbutanal-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutanal-13C2, also known as 2-Methylbutyraldehyde-13C2, is a stable isotope-labeled compound. It is a derivative of 2-Methylbutanal, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in research and development, particularly in the field of drug development as a tracer for quantitation .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbutanal-13C2 can be synthesized through the incorporation of carbon-13 labeled ethyl 2-methylbutanoate. The synthetic route involves the use of stable heavy isotopes of carbon, which are incorporated into the molecular structure during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of the carbon-13 isotope. The production process is carefully controlled to maintain the purity and stability of the compound .
化学反応の分析
Types of Reactions
2-Methylbutanal-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2-Methylbutanal-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Used in the production of flavor compounds and as a biomarker for non-invasive surveillance of pathogens
作用機序
The mechanism of action of 2-Methylbutanal-13C2 involves its incorporation into molecular structures as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s behavior in various chemical and biological processes. This helps in understanding the molecular targets and pathways involved in these processes .
類似化合物との比較
2-Methylbutanal-13C2 can be compared with other similar compounds such as:
2-Methylbutanal: The non-labeled version of the compound.
3-Methylbutanal: Another branched-chain aldehyde with similar properties.
2-Methylpropanal: A related compound with a different branching structure.
The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly useful for research applications that require precise tracking and quantitation .
特性
分子式 |
C5H10O |
|---|---|
分子量 |
88.12 g/mol |
IUPAC名 |
2-methyl(3,4-13C2)butanal |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |
InChIキー |
BYGQBDHUGHBGMD-ZKDXJZICSA-N |
異性体SMILES |
CC([13CH2][13CH3])C=O |
正規SMILES |
CCC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


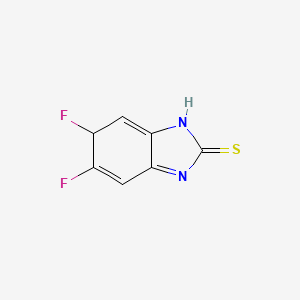
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

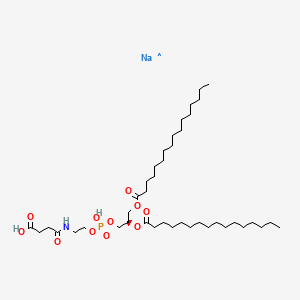
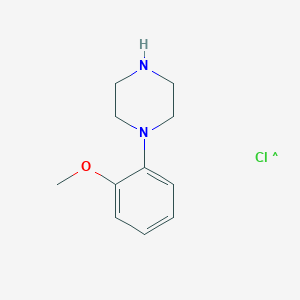




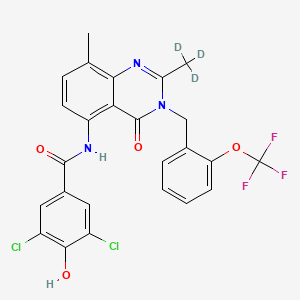
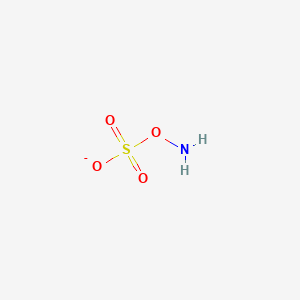
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
